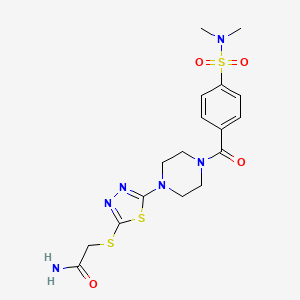

2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[[5-[4-[4-(dimethylsulfamoyl)benzoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O4S3/c1-21(2)30(26,27)13-5-3-12(4-6-13)15(25)22-7-9-23(10-8-22)16-19-20-17(29-16)28-11-14(18)24/h3-6H,7-11H2,1-2H3,(H2,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAQKNNVNGAWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the realms of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various research studies.

Chemical Structure and Synthesis

The compound is characterized by a piperazine ring and a thiadiazole moiety, which are known to influence biological activity. The synthesis typically involves multi-step organic reactions where the piperazine derivative is functionalized with a thiadiazole and linked to an acetamide group through thioether formation. The detailed synthetic pathways often include nucleophilic substitutions and condensation reactions.

Anticancer Properties

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, compounds with similar structures have shown inhibitory effects on the epidermal growth factor receptor (EGFR) and HER-2 kinase activities, which are critical in breast cancer proliferation. In vitro assays demonstrated that these compounds could inhibit the growth of various cancer cell lines, including MCF-7 and SK-BR-3 cells, suggesting that the target compound may possess similar properties due to its structural analogies .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that thiadiazole derivatives can exhibit antibacterial, antifungal, and antiprotozoal activities. Preliminary tests have shown that certain synthesized thiadiazoles possess broad-spectrum efficacy against various pathogens, making them potential candidates for developing new antimicrobial therapies .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in cancer cell proliferation or microbial resistance.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that thiadiazole derivatives may act as antioxidants, reducing oxidative stress in cells .

Study 1: Anticancer Activity

In a study focusing on novel thiadiazole derivatives, it was found that certain compounds significantly inhibited cell viability in breast cancer models. The lead compound demonstrated an IC50 value in the low micromolar range against SK-BR-3 cells, indicating potent anti-proliferative effects .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related thiadiazole compounds against common bacterial strains. The results showed that some derivatives had minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential use in treating resistant infections .

Data Tables

| Activity Type | Compound Tested | IC50/MIC (µM) | Target |

|---|---|---|---|

| Anticancer | Thiadiazole Derivative | 5 - 15 | SK-BR-3 Breast Cancer Cells |

| Antimicrobial | Thiadiazole Derivative | 10 - 20 | E. coli and S. aureus |

Aplicaciones Científicas De Investigación

Biological Applications

-

Anticancer Activity :

- Compounds containing the 1,3,4-thiadiazole nucleus have been reported to exhibit significant anticancer properties. They can inhibit key pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives of thiadiazoles can target dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells .

- In vitro studies have demonstrated that similar compounds can effectively inhibit the growth of various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells .

-

Antimicrobial Activity :

- The compound's structural components suggest potential antimicrobial properties. Research has indicated that thiadiazole derivatives possess broad-spectrum antimicrobial effects against bacteria and fungi . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

- Anti-inflammatory Properties :

Case Studies

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions, typically starting with functionalization of the piperazine core followed by coupling with thiadiazole and acetamide groups. Key steps include:

- Nucleophilic substitution to attach the dimethylsulfamoylbenzoyl group to piperazine (reflux in ethanol or dimethyl sulfoxide at 80–100°C for 12–24 hours) .

- Thioether formation between thiadiazole and acetamide derivatives using sodium hydride as a base in DMF under nitrogen atmosphere .

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Yield optimization requires strict control of temperature, solvent polarity, and stoichiometric ratios of intermediates.

Q. Which analytical techniques are most reliable for structural characterization and purity assessment?

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regioselectivity of thiadiazole-thioacetamide linkages and piperazine substitution patterns .

- HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity, with UV detection at 254 nm for thiadiazole absorption .

- High-resolution mass spectrometry (HR-MS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Q. How does pH and temperature affect the compound’s stability during storage?

Stability studies indicate:

- Degradation occurs at pH < 3 (acidic hydrolysis of the thiadiazole ring) or pH > 10 (base-catalyzed amide bond cleavage) .

- Thermal decomposition begins at 150°C, with optimal storage at 4°C in inert atmospheres (argon) to prevent oxidation .

- Lyophilization is recommended for long-term storage to avoid hydrolytic degradation .

Advanced Research Questions

Q. What methodologies are used to identify biological targets and mechanisms of action?

- In vitro binding assays (e.g., fluorescence polarization, surface plasmon resonance) screen against kinase or protease libraries, leveraging the compound’s thiadiazole and sulfamoyl groups for ATP-binding pocket interactions .

- Computational docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like PI3K or EGFR, guided by the dimethylsulfamoyl group’s hydrogen-bonding potential .

- CRISPR-Cas9 knockout models validate target relevance by correlating gene expression changes with activity loss .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?

SAR strategies include:

- Modifying the piperazine substituent : Replacing dimethylsulfamoyl with carboxamide or sulfonamide groups to alter hydrophobicity and H-bond donor capacity .

- Thiadiazole ring variations : Introducing methyl or fluorine substituents to improve metabolic stability .

- Bioisosteric replacement : Swapping acetamide with urea or thiourea to enhance target engagement . Example SAR Table :

| Modification | Activity Change (IC₅₀) | Key Finding |

|---|---|---|

| Dimethylsulfamoyl → Carboxamide | 2.1 μM → 0.8 μM | Increased kinase inhibition |

| Thiadiazole → Oxadiazole | Loss of activity | Critical for π-π stacking |

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .

- Cellular context : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to account for differential expression of off-target proteins .

- Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .

Q. What computational approaches predict metabolic pathways and toxicity risks?

- In silico metabolism prediction (SwissADME, MetaSite) identifies likely Phase I oxidation sites (e.g., piperazine ring) and Phase II glucuronidation of the acetamide .

- Toxicity profiling using ProTox-II predicts hepatotoxicity (LD₅₀ ~ 300 mg/kg) and highlights sulfamoyl-related renal risks .

- Molecular dynamics simulations (GROMACS) assess binding mode stability to minimize off-target interactions .

Q. What strategies improve selectivity against off-target proteins?

- Selectivity screening : Profile against panels of 50+ kinases/proteases to identify cross-reactivity hotspots .

- Fragment-based design : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target binding pockets .

- Alchemical free-energy calculations (FEP+) quantify energy differences between target and off-target binding, guiding rational modifications .

Q. How are degradation pathways analyzed to inform formulation development?

- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions, followed by LC-MS/MS to identify degradation products .

- Mass fragmentation trees elucidate breakdown mechanisms (e.g., thiadiazole ring cleavage → sulfonic acid derivatives) .

- Stabilization strategies : Use cyclodextrin encapsulation or PEGylation to shield labile functional groups .

Q. What experimental designs assess synergistic effects with other therapeutics?

- Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with antibiotics or anticancer agents .

- Mechanistic synergy : Pair with PI3K inhibitors to block compensatory pathways in resistant cancer models .

- Transcriptomic profiling (RNA-seq) identifies upregulated/downregulated genes post-combination treatment, revealing cooperative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.